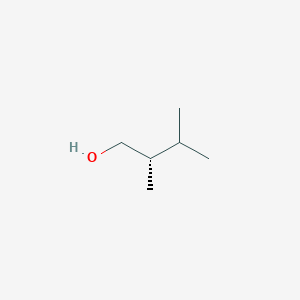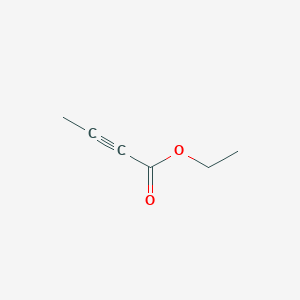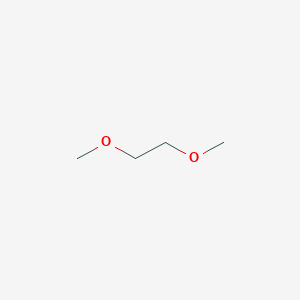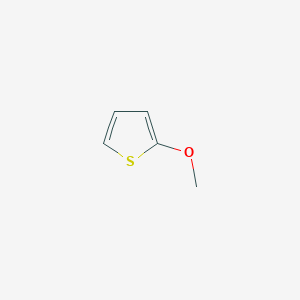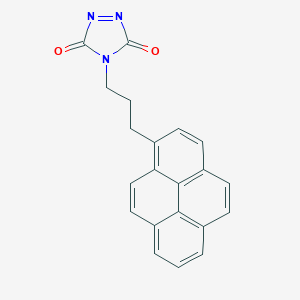
4-(3-Pyren-1-ylpropyl)-1,2,4-triazole-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds has been described in the literature . For instance, electrosynthesis of 1-methyl-3-(pyren-1-yl)-1H-imidazol-3-ium tetrafluoroborate via oxidative C–N coupling of pyrene with methylimidazole has been optimized . Another example is the synthesis of pyrenyl–pyrazole based chalcones via the condensation of 1-(3-chlorophenyl)-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde with different substituted acetophenones in alkaline media .Molecular Structure Analysis
The molecular structure of related compounds includes a pyrene moiety attached to a 1,3,2-dioxaborolane ring via a carbon-boron bond. The 1,3,2-dioxaborolane ring is substituted with two methyl groups at the 4 and 5 positions.Chemical Reactions Analysis
There are several chemical reactions involving pyrene-based compounds . For instance, a study reported the synthesis of pyren-1-yl azoliums via electrochemical oxidative C–N coupling . Another study described the synthesis and characterization of novel chalcones linked to a 3-[1-(3-chlorophenyl)-3-(pyren-1-yl)]-1H-pyrazole moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been reported . For example, a compound with a pyrene moiety and a 1,3,2-dioxaborolane ring has a molecular weight of 328.2 g/mol.Future Directions
Future research could focus on further understanding the properties and potential applications of “4-(3-Pyren-1-ylpropyl)-1,2,4-triazole-3,5-dione” and related compounds. This could include exploring their use in dye-sensitized solar cells, studying their photovoltaic properties, and optimizing their synthesis .
properties
IUPAC Name |
4-(3-pyren-1-ylpropyl)-1,2,4-triazole-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c25-20-22-23-21(26)24(20)12-2-5-13-6-7-16-9-8-14-3-1-4-15-10-11-17(13)19(16)18(14)15/h1,3-4,6-11H,2,5,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXQNKNVUICAKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCN5C(=O)N=NC5=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Pyren-1-ylpropyl)-1,2,4-triazole-3,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

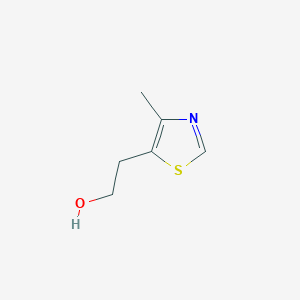
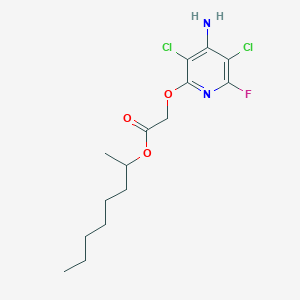
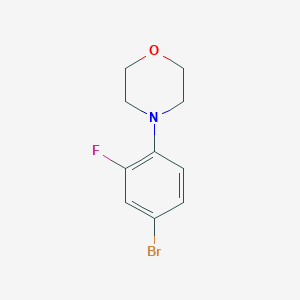
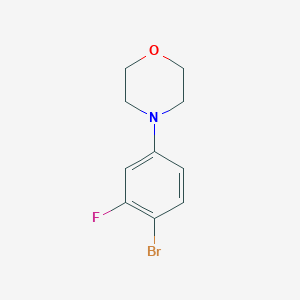
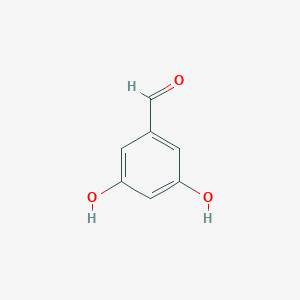
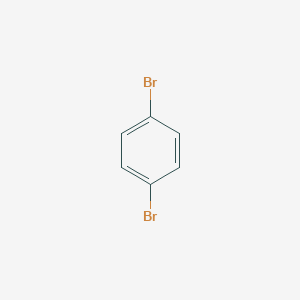
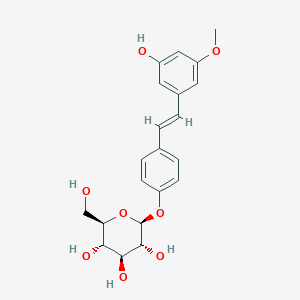

![[(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propyl] 4-methylbenzenesulfonate](/img/structure/B42081.png)
![(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propan-1-ol](/img/structure/B42082.png)
